molecular formula C16H16N4O3 B1442148 tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate CAS No. 943313-34-6

tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate

Cat. No.: B1442148
CAS No.: 943313-34-6
M. Wt: 312.32 g/mol
InChI Key: AFROZZXYLXBCBO-UHFFFAOYSA-N
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Description

tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate is a synthetic organic compound featuring a pyrimidine core substituted with a cyano group at the 6-position and linked via an ether bridge to a phenyl group. The phenyl group is further modified with a tert-butyl carbamate moiety, a common protective group in medicinal chemistry for amine functionalities.

Properties

IUPAC Name

tert-butyl N-[4-(6-cyanopyrimidin-4-yl)oxyphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-16(2,3)23-15(21)20-11-4-6-13(7-5-11)22-14-8-12(9-17)18-10-19-14/h4-8,10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFROZZXYLXBCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=NC=NC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697036
Record name tert-Butyl {4-[(6-cyanopyrimidin-4-yl)oxy]phenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943313-34-6
Record name tert-Butyl {4-[(6-cyanopyrimidin-4-yl)oxy]phenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods may vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate involves its interaction with specific molecular targets and pathways. For example, in cancer research, it acts as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity and inhibiting the growth of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Comparable Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate (Target) C₁₆H₁₈N₄O₃ (inferred) ~314.34 (calculated) 6-cyano, 4-oxy-phenyl, tert-butyl Cyano, ether, carbamate
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 5-fluoro, 4-hydroxy, 6-methyl Fluoro, hydroxy, methyl, carbamate
tert-Butyl (4-(2-(4-fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate C₁₈H₁₈FN₃O₄ 359.36 4-fluorophenyl, hydroxyimino, pyridyl Hydroxyimino, ketone, carbamate
tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate C₁₅H₂₀BrN₃O₃S 402.31 4-bromothiophen, oxotetrahydropyrimidin Bromo, thiophene, carbamate

Substituent Effects and Reactivity

Cyano vs. Fluoro/Methyl Groups (Comparison with ): The target compound’s 6-cyano group on the pyrimidine ring is strongly electron-withdrawing, enhancing electrophilicity at the 4-position (ether linkage site). In contrast, the 5-fluoro and 6-methyl substituents in the compound from introduce moderate electron-withdrawing (fluoro) and electron-donating (methyl) effects, respectively. This difference likely impacts reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.

Hydroxyimino vs.

Bromothiophene vs. Cyanopyrimidine (Comparison with ): The bromothiophene substituent in provides a heavy atom (Br) for crystallographic studies and a sulfur heterocycle for π-stacking interactions. The bromine also enables cross-coupling reactions (e.g., Suzuki), whereas the cyano group in the target compound may limit such reactivity but could participate in nitrile-specific transformations (e.g., hydrolysis to amides).

Biological Activity

tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate, often referred to as M4 , is a compound under investigation for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of M4, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

M4 exhibits multiple mechanisms that contribute to its biological activity:

  • Inhibition of β-secretase and Acetylcholinesterase : M4 has been shown to inhibit β-secretase with an IC50 of 15.4 nM and acetylcholinesterase with a Ki of 0.17 μM. These actions are critical as they prevent the formation of amyloid-beta peptides, which aggregate to form plaques in AD patients .
  • Protection Against Oxidative Stress : In vitro studies indicate that M4 can enhance cell viability in astrocytes exposed to amyloid-beta 1-42 (Aβ1-42), suggesting it mitigates oxidative stress and inflammatory responses associated with AD pathology .
  • Reduction of Inflammatory Cytokines : M4 treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures, indicating a potential anti-inflammatory effect .

Efficacy in Experimental Models

The efficacy of M4 has been evaluated in both in vitro and in vivo studies:

In Vitro Studies

  • Cell Viability : When astrocytes were treated with Aβ1-42, cell viability dropped significantly (43.78 ± 7.17%). However, co-treatment with M4 improved viability to 62.98 ± 4.92%, suggesting protective effects against Aβ-induced toxicity .
  • Amyloid Aggregation : M4 demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM, highlighting its potential role in preventing plaque formation .

In Vivo Studies

In animal models (specifically rats treated with scopolamine to induce AD-like symptoms), M4 showed no significant differences compared to controls regarding Aβ1-42 levels or β-secretase activity. This lack of significant efficacy was attributed to poor bioavailability within the brain .

Case Studies and Research Findings

Several studies have explored the biological activity of M4:

StudyFindings
In Vitro Study on Astrocytes M4 improved cell viability against Aβ1-42 toxicity and reduced inflammatory cytokines .
In Vivo Scopolamine Model No significant effects on Aβ levels compared to galantamine, indicating challenges in bioavailability .
Mechanistic Insights M4's dual inhibition of β-secretase and acetylcholinesterase suggests a multimodal approach to AD treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate in academic settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 6-cyanopyrimidin-4-ol and a tert-butyl carbamate-protected phenol derivative. Key steps include:

  • Activation of the pyrimidine ring (e.g., using chlorinating agents) to enhance reactivity for SNAr .
  • Protection of the phenolic hydroxyl group with tert-butyl carbamate (Boc) to prevent side reactions during coupling .
  • Purification via column chromatography or recrystallization, with purity validated by HPLC (>95%) .

Q. How is tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate characterized spectroscopically?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3 or DMSO-d6). The tert-butyl group typically appears as a singlet at ~1.3–1.5 ppm (1H) and ~28–30 ppm (13C). The pyrimidine ring protons resonate between 8.0–9.0 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), with expected [M+H]+ matching the molecular formula (C16H18N4O3) .
  • Infrared (IR) : Detect key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carbamate C=O at ~1700 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in designated containers for incineration .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural validation?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures. Discrepancies in bond lengths/angles may arise from disorder; apply restraints or constraints during refinement .
  • Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra to identify misassignments .
  • Cross-Technique Correlation : For ambiguous NOESY/ROESY signals, validate spatial proximity using crystallographic data .

Q. What strategies optimize the coupling efficiency of 6-cyanopyrimidin-4-ol with Boc-protected phenol derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2) or copper-mediated Ullmann coupling. For SNAr, use K2CO3 or Cs2CO3 as base in anhydrous DMF at 80–100°C .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the phenolic oxygen.
  • Reaction Monitoring : Track progress via TLC (UV-active spots) or in situ FTIR to detect intermediate formation .

Q. How does the electron-withdrawing cyano group on the pyrimidine ring influence reactivity in downstream derivatizations?

  • Methodological Answer :

  • Electronic Effects : The cyano group deactivates the pyrimidine ring, reducing susceptibility to electrophilic substitution. Focus on SNAr or transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for functionalization .
  • Protection/Deprotection : Boc groups are stable under basic conditions but cleaved with TFA. Ensure compatibility with the cyano group during deprotection .

Q. What computational tools predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model degradation pathways (e.g., hydrolysis of the carbamate group) .
  • pKa Prediction : Tools like MarvinSketch estimate protonation states to guide buffer selection for stability studies .
  • Thermogravimetric Analysis (TGA) : Experimentally validate decomposition temperatures and correlate with DFT-calculated bond dissociation energies .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed HPLC retention times?

  • Methodological Answer :

  • Column Variability : Test multiple columns (C18, phenyl-hexyl) to rule out stationary phase effects.
  • Mobile Phase Optimization : Adjust acetonitrile/water ratios or add ion-pairing agents (e.g., TFA) to improve peak shape .
  • Impurity Profiling : Use LC-MS to identify co-eluting impurities that distort retention times .

Q. What experimental controls mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :

  • In-process Controls (IPC) : Monitor reaction completion with real-time FTIR or inline NMR.
  • Stoichiometry Calibration : Pre-dry reagents (e.g., molecular sieves for anhydrous conditions) to prevent moisture-induced variability .
  • Statistical Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading) affecting yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate
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tert-Butyl (4-((6-cyanopyrimidin-4-yl)oxy)phenyl)carbamate

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